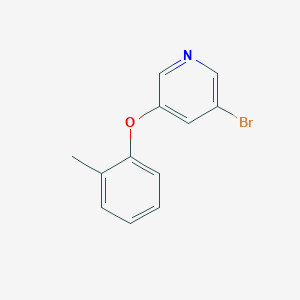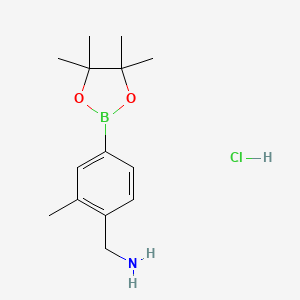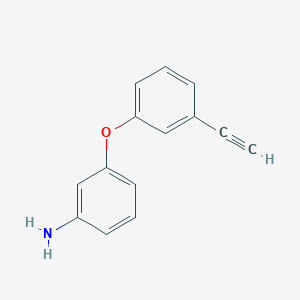
3-Bromo-5-(o-tolyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-(2-methylphenoxy)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the third position and a 2-methylphenoxy group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2-methylphenoxy)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 3-bromopyridine and 2-methylphenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under reflux conditions to facilitate the coupling process.
Industrial Production Methods
For industrial-scale production, the synthetic route may be optimized to improve yield and reduce costs. One such method involves the bromination of pyridine derivatives using hydrobromic acid and hydrogen peroxide, followed by purification steps to isolate the desired product . This method is advantageous due to its simplicity and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(2-methylphenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various substituted pyridines .
Scientific Research Applications
3-bromo-5-(2-methylphenoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Materials Science: The compound is used in the synthesis of organic materials with specific electronic properties, which are useful in the development of organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-bromo-5-(2-methylphenoxy)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity . This inhibition can modulate various cellular pathways, making it a valuable tool in the study of signal transduction and disease mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-methoxypyridine: Similar in structure but with a methoxy group instead of a 2-methylphenoxy group.
3-bromo-5-iodopyridine: Contains an iodine atom at the fifth position instead of a 2-methylphenoxy group.
Uniqueness
3-bromo-5-(2-methylphenoxy)pyridine is unique due to the presence of the 2-methylphenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in the study of specific biological interactions.
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
3-bromo-5-(2-methylphenoxy)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-9-4-2-3-5-12(9)15-11-6-10(13)7-14-8-11/h2-8H,1H3 |
InChI Key |
HTSDPKXNEFWJPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B13920046.png)

![2-Bromothiazolo[4,5-c]pyridine](/img/structure/B13920060.png)





![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)

![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)
![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)
![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)

